molecular formula C13H15N5O B1429497 N-(5-cyclopropyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)-1,3-benzoxazol-2-amine CAS No. 1379811-54-7

N-(5-cyclopropyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)-1,3-benzoxazol-2-amine

Cat. No. B1429497
M. Wt: 257.29 g/mol
InChI Key: NJYDXSSMIWYIIJ-UHFFFAOYSA-N
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Description

“N-(5-cyclopropyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)-1,3-benzoxazol-2-amine” is a chemical compound with the formula C₁₃H₁₅N₅O . It is available for purchase from various suppliers for use in pharmaceutical testing .

Scientific Research Applications

Heterocyclic Compounds and Medicinal Chemistry

N-(5-cyclopropyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)-1,3-benzoxazol-2-amine falls under the category of heterocyclic compounds, a crucial class in medicinal chemistry. Triazines, a component of this compound, have a broad spectrum of biological activities. Synthetic derivatives of triazine have been evaluated for various pharmacological activities, including antibacterial, antifungal, anti-cancer, antiviral, and anti-inflammatory effects. These derivatives have demonstrated potent pharmacological activity, making the triazine nucleus a significant core moiety for drug development (Verma, Sinha, & Bansal, 2019).

Applications in Material Science

The benzoxazole derivative, part of the compound's name, is known for its significant properties in material science. Microwave-assisted synthesis has been beneficial in the synthesis of benzoxazole derivatives. These derivatives exhibit a broad range of pharmacological properties and also play a substantial role in dyestuff, polymer industries, agrochemical, and optical brighteners. The development of efficient methods to obtain benzoxazoles with a diversity of substituents is increasingly noteworthy due to their extensive class of applications (Özil & Menteşe, 2020).

Heterocyclic Chemistry and Drug Design

The chemical structure and biosynthesis of benzoxazinoids, a class related to benzoxazol-2-amine, have been extensively studied. These compounds, found in several important crops, play a role in plant defense against biological threats. Synthetic derivatives of benzoxazinoids have shown potential as scaffolds for antimicrobial agents, with activities against pathogenic fungi and bacteria. This highlights the potential of these structures in the design and development of new antimicrobial compounds (de Bruijn, Gruppen, & Vincken, 2018).

Safety And Hazards

“N-(5-cyclopropyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)-1,3-benzoxazol-2-amine” is classified as an irritant . Proper safety precautions should be taken when handling this compound, including the use of personal protective equipment and working in a well-ventilated area.

properties

IUPAC Name

N-(3-cyclopropyl-2,4-dihydro-1H-1,3,5-triazin-6-yl)-1,3-benzoxazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N5O/c1-2-4-11-10(3-1)16-13(19-11)17-12-14-7-18(8-15-12)9-5-6-9/h1-4,9H,5-8H2,(H2,14,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJYDXSSMIWYIIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2CNC(=NC2)NC3=NC4=CC=CC=C4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-cyclopropyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)-1,3-benzoxazol-2-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-(5-cyclopropyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)-1,3-benzoxazol-2-amine
Reactant of Route 2
N-(5-cyclopropyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)-1,3-benzoxazol-2-amine
Reactant of Route 3
N-(5-cyclopropyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)-1,3-benzoxazol-2-amine
Reactant of Route 4
N-(5-cyclopropyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)-1,3-benzoxazol-2-amine
Reactant of Route 5
N-(5-cyclopropyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)-1,3-benzoxazol-2-amine
Reactant of Route 6
Reactant of Route 6
N-(5-cyclopropyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)-1,3-benzoxazol-2-amine

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